molecular formula C24H24N2O B11080110 2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino-

2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino-

Cat. No.: B11080110
M. Wt: 356.5 g/mol
InChI Key: RHZZAKVHTZHLJV-UHFFFAOYSA-N
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Description

2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino- is a complex organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino- typically involves the reaction of isoindoline derivatives with phenethylamine. One common method involves the use of a condensation reaction between 2-phenethylisoindoline and phenethylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes the preparation of intermediate compounds, followed by their condensation and cyclization to form the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted isoindolone derivatives.

Scientific Research Applications

2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino- involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroisoindol-1-one, 2-phenethyl-3-(3,4-dimethoxyphenethylamino)-
  • 3-[(3-oxo-1,3-dihydro-isobenzofuran-1-yl)-phenethylamino]-2-phenethyl-2,3-dihydro-isoindol-1-one

Uniqueness

2,3-Dihydroisoindol-1-one, 2-phenethyl-3-phenethylamino- is unique due to its specific substitution pattern and the presence of phenethyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-(2-phenylethyl)-3-(2-phenylethylamino)-3H-isoindol-1-one

InChI

InChI=1S/C24H24N2O/c27-24-22-14-8-7-13-21(22)23(25-17-15-19-9-3-1-4-10-19)26(24)18-16-20-11-5-2-6-12-20/h1-14,23,25H,15-18H2

InChI Key

RHZZAKVHTZHLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2C3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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